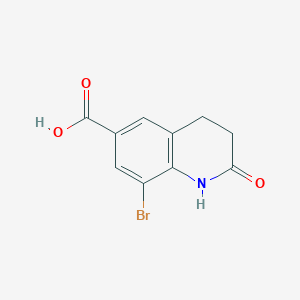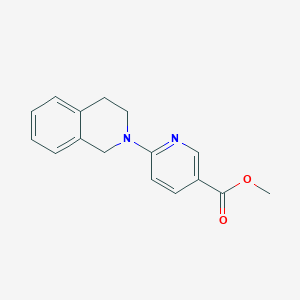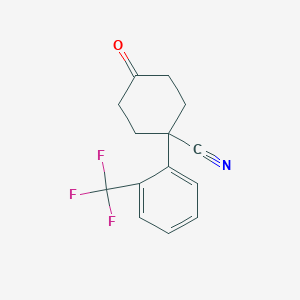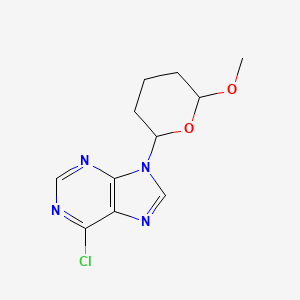
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one is a quinoline derivative Quinoline compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nitration of quinoline to produce nitroquinoline derivatives, followed by reduction to amines and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic reactions, high-temperature conditions, and the use of specialized reagents to ensure the efficient introduction of functional groups.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin powder in hydrochloric acid are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound may serve as a lead compound in drug discovery efforts targeting various diseases.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one involves its interaction with specific molecular targets. Quinoline derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its use in the synthesis of various derivatives.
8-Hydroxyquinoline: Known for its applications in coordination chemistry and as an antimicrobial agent.
8-Aminoquinoline: Used in the synthesis of antimalarial drugs.
Uniqueness
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one is unique due to the presence of both chlorine and trifluoromethoxy groups, which can enhance its chemical reactivity and potential biological activity compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C10H5ClF3NO2 |
|---|---|
Molekulargewicht |
263.60 g/mol |
IUPAC-Name |
5-chloro-8-(trifluoromethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H5ClF3NO2/c11-6-2-3-7(17-10(12,13)14)9-5(6)1-4-8(16)15-9/h1-4H,(H,15,16) |
InChI-Schlüssel |
NNPZHHBXUDBTQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)



![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)


